molecular formula C26H29N3O6S B12406228 N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide

Cat. No.: B12406228
M. Wt: 511.6 g/mol
InChI Key: PGWIUEMZGPWFBB-SANMLTNESA-N
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Description

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide is a complex organic compound with a unique pentacyclic structure

Preparation Methods

The synthesis of N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The synthetic route typically begins with the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. This is followed by the introduction of various functional groups through reactions such as alkylation, sulfonation, and hydroxylation. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activity, including its interactions with various biomolecules.

    Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C26H29N3O6S/c1-5-26(32)20-12-22-23-18(13-28(22)24(30)19(20)14-35-25(26)31)16(17-8-6-7-9-21(17)27-23)10-11-29(15(2)3)36(4,33)34/h6-9,12,15,32H,5,10-11,13-14H2,1-4H3/t26-/m0/s1

InChI Key

PGWIUEMZGPWFBB-SANMLTNESA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCN(C(C)C)S(=O)(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCN(C(C)C)S(=O)(=O)C)O

Origin of Product

United States

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